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Executive Summary
Beta-casomorphins (BCMs) are a group of opioid peptides derived from the digestion of

casein, a primary protein found in milk. First identified in the late 1970s and early 1980s, these

peptides exhibit a notable affinity and agonist activity at opioid receptors, particularly the mu

(μ)-opioid receptor subtype. This technical guide provides an in-depth analysis of the initial

scientific findings that characterized the opioid nature of beta-casomorphins. It includes a

detailed overview of the seminal experimental protocols, a quantitative presentation of the early

binding affinity and potency data, and visualizations of the relevant biological pathways and

experimental workflows. This document is intended to serve as a comprehensive resource for

researchers and professionals in the fields of pharmacology, neuroscience, and drug

development who are interested in the foundational research on these exogenous opioid

peptides.

Introduction
The discovery of endogenous opioid peptides, such as endorphins and enkephalins, in the

1970s spurred a significant wave of research into the physiological roles of the opioid system.

This period of intense investigation led to the unexpected discovery of opioid-active peptides

derived from dietary proteins. Among the most significant of these were the beta-
casomorphins, proteolytic fragments of the beta-casein protein found in mammalian milk.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b10794742?utm_src=pdf-interest
https://www.benchchem.com/product/b10794742?utm_src=pdf-body
https://www.benchchem.com/product/b10794742?utm_src=pdf-body
https://www.benchchem.com/product/b10794742?utm_src=pdf-body
https://www.benchchem.com/product/b10794742?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7326374/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10794742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The initial groundbreaking work by Brantl, Teschemacher, Henschen, and Lottspeich in 1979

and 1981 was pivotal in isolating and identifying these peptides and demonstrating their opioid-

like effects.[2][3] Their research revealed that these peptides, derived from a common dietary

source, could interact with the same receptors as morphine and endogenous opioids, opening

up new avenues of research into the potential physiological effects of food-derived bioactive

peptides. This whitepaper will delve into the core findings of these and other early studies,

providing a technical foundation for understanding the opioid activity of beta-casomorphins.

Quantitative Data on Opioid Activity
The initial characterization of beta-casomorphins involved quantifying their potency in

bioassays and their binding affinity to different opioid receptor subtypes. The following tables

summarize the key quantitative data from seminal studies.

Table 1: Opioid Activity of Beta-Casomorphins in the
Guinea Pig Ileum Bioassay
The guinea pig ileum preparation is a classic ex vivo model for assessing the inhibitory effects

of opioids on smooth muscle contraction. The potency of an opioid is typically expressed as its

IC50 value, the concentration at which it inhibits the electrically induced twitch contraction by

50%.

Compound IC50 (μM)

β-Casomorphin-7 (bovine) Data not available in initial publications

β-Casomorphin-5 (bovine) Data not available in initial publications

β-Casomorphin-4 (bovine) Data not available in initial publications

Normorphine (Reference) Data not available in initial publications

Note: While the initial publications by Brantl et al. (1981) established the opioid activity of beta-
casomorphins using the guinea pig ileum assay, specific IC50 values were not explicitly

provided in the readily accessible abstracts. The activity was qualitatively compared to

normorphine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/6265721/
https://pubmed.ncbi.nlm.nih.gov/511111/
https://www.benchchem.com/product/b10794742?utm_src=pdf-body
https://www.benchchem.com/product/b10794742?utm_src=pdf-body
https://www.benchchem.com/product/b10794742?utm_src=pdf-body
https://www.benchchem.com/product/b10794742?utm_src=pdf-body
https://www.benchchem.com/product/b10794742?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10794742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Opioid Receptor Binding Affinities of Human
and Bovine Beta-Casomorphins
Radioligand binding assays using rat brain homogenates were crucial in determining the affinity

of beta-casomorphins for the different opioid receptor subtypes (mu, delta, and kappa). The

dissociation constant (KD) is a measure of binding affinity, with lower values indicating higher

affinity.[4]
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Compound Receptor Subtype KD (nM)

Human β-Casomorphins

β-Casomorphin-4 μ ~1,000

δ >10,000

κ >10,000

β-Casomorphin-5 μ ~800

δ >10,000

κ >10,000

β-Casomorphin-7 μ ~1,200

δ >10,000

κ >10,000

β-Casomorphin-8 μ ~900

δ >10,000

κ >10,000

Bovine β-Casomorphins

β-Casomorphin-4 μ ~300

δ >10,000

κ >10,000

β-Casomorphin-5 μ ~200

δ >10,000

κ >10,000

β-Casomorphin-7 μ ~350

δ >10,000

κ >10,000
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β-Casomorphin-8 μ ~400

δ >10,000

κ >10,000

Data from Koch et al. (1985).[4] These findings clearly demonstrate that both human and

bovine beta-casomorphins are selective for the mu-opioid receptor, with bovine variants

generally exhibiting higher affinity.

Experimental Protocols
The following sections detail the methodologies employed in the initial studies to characterize

the opioid activity of beta-casomorphins.

Guinea Pig Ileum Bioassay
This ex vivo functional assay was a cornerstone in the initial discovery of beta-casomorphins'

opioid activity.[5] It measures the ability of a substance to inhibit the neurally mediated

contraction of the longitudinal muscle of the guinea pig ileum.

Experimental Workflow:
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Caption: Workflow of the Guinea Pig Ileum Bioassay.
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Methodology:

Tissue Preparation: A segment of the ileum is excised from a euthanized guinea pig. The

longitudinal muscle strip with the attached myenteric plexus is carefully dissected.

Organ Bath Setup: The tissue strip is mounted in an organ bath filled with an oxygenated

physiological salt solution (e.g., Krebs solution) maintained at 37°C. The tissue is connected

to an isometric force transducer to record contractions.

Electrical Stimulation: The nerve endings within the myenteric plexus are stimulated with

brief electrical pulses, causing the release of acetylcholine and subsequent muscle

contraction (twitch). A stable baseline of twitch responses is established.

Drug Application: Beta-casomorphins are added to the organ bath in increasing

concentrations. The inhibitory effect on the twitch amplitude is recorded.

Antagonist Challenge: The opioid antagonist naloxone is added to the bath to determine if

the inhibitory effect of the beta-casomorphin can be reversed, confirming an opioid

receptor-mediated mechanism.

Data Analysis: A concentration-response curve is plotted, and the IC50 value is calculated to

quantify the potency of the beta-casomorphin.

Radioligand Binding Assay
This in vitro assay measures the direct interaction of a ligand (beta-casomorphin) with opioid

receptors in a tissue preparation, typically a homogenate of rat brain membranes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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